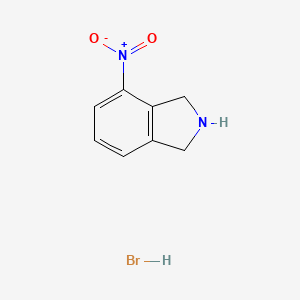

4-Nitroisoindoline hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

4-nitro-2,3-dihydro-1H-isoindole;hydrobromide |

InChI |

InChI=1S/C8H8N2O2.BrH/c11-10(12)8-3-1-2-6-4-9-5-7(6)8;/h1-3,9H,4-5H2;1H |

InChI Key |

LUWCTPVIBBIGJE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-].Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitroisoindoline Hydrobromide and Analogous Nitroisoindoline Systems

Direct Nitration Strategies for Isoindoline (B1297411) Scaffolds

The direct introduction of a nitro group onto the benzene (B151609) ring of an unsubstituted isoindoline scaffold is a chemically challenging endeavor. The isoindoline ring system is sensitive to harsh acidic and oxidative conditions typically required for nitration, which can lead to undesired side reactions or decomposition. Consequently, direct nitration is not a commonly employed method for the synthesis of 4-nitroisoindoline (B146297). Research has instead pivoted towards alternative strategies that build the desired molecule from precursors where the nitro functionality is already in place.

Approaches Involving Isoindoline Derivatives and Nitro Group Introduction

A more successful and widely adopted strategy involves the use of starting materials that already contain a nitro group on the aromatic ring. This approach circumvents the challenges associated with direct nitration of the sensitive isoindoline core. A common precursor for this method is 3-nitrophthalic acid or its anhydride (B1165640).

The synthesis of 3-nitrophthalic acid is typically achieved through the nitration of phthalic anhydride using a mixture of fuming and concentrated nitric acid with sulfuric acid. orgsyn.orgyoutube.com This process yields a mixture of 3-nitrophthalic and 4-nitrophthalic acids, which must then be separated. orgsyn.orggoogle.com Once isolated, the 3-nitrophthalic acid can be converted into various intermediates suitable for cyclization to form the 4-nitroisoindoline core. For instance, the reaction of 3-nitrophthalic acid with hydrazine (B178648) is a key step in the synthesis of 5-nitrophthalhydrazide, a precursor to luminol. fscj.edu This type of condensation reaction, forming a heterocyclic ring from the dicarboxylic acid, illustrates a foundational method for building up the isoindoline system from a nitrated precursor. By selecting an appropriate amine, this pathway can be adapted to synthesize N-substituted 4-nitroisoindoline derivatives.

Transition Metal-Catalyzed Syntheses of Isoindoline Derivatives

The development of transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including isoindoline derivatives. Palladium, rhodium, and other metals are used to facilitate reactions that form the isoindoline core with high efficiency and selectivity.

Palladium-Catalyzed Dehydrogenative C(sp³)–H Amidation for Isoindolinones

A notable advancement is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation for the synthesis of isoindolinones, which are oxidized forms of isoindolines. rsc.orgnih.gov This method provides a direct route to the isoindolinone nucleus from 2-benzyl-N-acylbenzamides. A key feature of this process is that it can proceed without the need for a stoichiometric oxidant, using a Pd/C catalyst. rsc.orgrsc.org The reaction is believed to involve the coordination of the amide nitrogen to the palladium catalyst, followed by the insertion of palladium into a benzylic C(sp³)–H bond, leading to the formation of a six-membered palladacycle. rsc.org Subsequent reductive elimination affords the isoindolinone product. rsc.org The resulting isoindolinone can be further transformed, for example, by reduction of the carbonyl group with a reducing agent like LiAlH₄, to yield the corresponding isoindoline. rsc.org

Table 1: Palladium-Catalyzed Dehydrogenative C(sp³)–H Amidation for Isoindolinone Synthesis Reaction conditions: Substrate (0.25 mmol), Pd/C (10 mol%), KOAc (20 mol%) in a suitable solvent.

| Starting Material (Protecting Group) | Yield (%) | Reference |

|---|---|---|

| N-Tosyl (-Ts) | 42 | rsc.org |

| N-Mesyl (-Ms) | 75 | rsc.org |

Palladium-Catalyzed Asymmetric Allylic C–H Amination for Chiral Isoindolines

For the synthesis of chiral isoindolines, palladium-catalyzed asymmetric intramolecular allylic C–H amination has proven to be a highly effective method. chinesechemsoc.orgnih.gov This strategy utilizes a chiral phosphoramidite (B1245037) ligand to control the stereochemistry of the cyclization of substrates like o-allylbenzylamine. chinesechemsoc.org The reaction delivers a variety of enantioenriched isoindolines in good yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org This powerful, atom-economical technique avoids the need for pre-functionalized substrates and provides access to biologically important chiral molecules. chinesechemsoc.orgclockss.org

Table 2: Asymmetric Synthesis of Chiral Isoindolines Representative examples of Pd-catalyzed asymmetric intramolecular allylic C–H amination.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| N-Tosyl-o-allylbenzylamine | 98 | 98 | chinesechemsoc.org |

| N-Boc-o-allylbenzylamine | 85 | 95 | chinesechemsoc.org |

Rhodium and Palladium-Catalyzed Routes for Isoindole N-Oxides

Rhodium and palladium catalysts are also instrumental in synthesizing isoindole N-oxides, which are versatile intermediates that can be reduced to isoindolines. One approach involves the Rh(III)-catalyzed [4+1] C–H oxidative cyclization of nitrones with diazo compounds to access 3H-indole-N-oxides. researchgate.net More directly, a palladium-catalyzed strategy has been developed for the construction of the isoindole N-oxide ring through the C-H functionalization of aldonitrones. nih.govfigshare.comacs.org This protocol exhibits broad functional group tolerance and can produce even sterically hindered products. acs.org Mechanistic studies suggest the reaction proceeds via a Heck-type addition to the C=N double bond of the nitrone. acs.org

Condensation Reactions in Isoindoline Derivative Synthesis

Classical condensation reactions remain a cornerstone for the synthesis of the isoindoline core. A widely used method is the reaction of o-phthalaldehyde (B127526) with a primary amine. This condensation can be performed under various conditions, sometimes mediated by reagents like indium in a one-pot reductive heterocyclization, to produce isoindolin-1-ones directly from nitroarenes. clockss.org The reaction of o-phthalaldehyde with an aniline (B41778) derivative, for example, can lead to the formation of an iminoisoindoline intermediate. clockss.org Additionally, three-component coupling reactions of o-phthalaldehyde, a phosphorus-containing compound like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide), and a primary amine can readily afford stable, phosphorus-substituted isoindoles in high yields. thieme-connect.de These methods highlight the versatility of condensation chemistry in assembling the isoindoline framework.

Role of Nitro Compounds as Building Blocks in Pharmaceutical Synthesis

Nitro compounds are exceptionally versatile building blocks in the synthesis of pharmaceutically relevant molecules. organic-chemistry.orgorgsyn.org The nitro group's strong electron-withdrawing nature activates adjacent positions for nucleophilic attack and facilitates a variety of chemical transformations. researchgate.netepo.org A primary application of nitro compounds in pharmaceutical synthesis is their reduction to the corresponding primary amines, which are ubiquitous functional groups in drug molecules. organic-chemistry.org This reduction can be achieved using a wide range of reagents, from classical methods like tin(II) chloride or catalytic hydrogenation with precious metal catalysts (e.g., Pd, Pt, Ni) to more modern, greener approaches. organic-chemistry.orgorgsyn.org

Furthermore, the nitro group can participate directly in C-C bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions, providing access to complex carbon skeletons. organic-chemistry.org The resulting nitro-functionalized intermediates can then be further elaborated, with the nitro group serving as a masked amino group or other functional moieties. The synthesis of new nitroisoindoline-1,3-dione analogs and their evaluation for biological activities underscores the continued interest in nitro-containing heterocyclic compounds in medicinal chemistry. semanticscholar.org

Emerging Synthetic Approaches (e.g., Biocatalysis, Photocatalysis)

In recent years, biocatalysis and photocatalysis have emerged as powerful and sustainable tools in organic synthesis, offering alternative pathways for the construction and functionalization of molecules like nitroisoindolines.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. rsc.org For the synthesis of nitroaromatic compounds, biocatalytic approaches are being explored, particularly for the reduction of nitro groups to amines. journaljpri.com Nitroreductases are a class of enzymes that can catalyze this reduction, often with high chemoselectivity, avoiding the harsh reagents and conditions associated with traditional chemical methods. journaljpri.com The development of industrially applicable hydrogenase enzymes for the mild and selective hydrogenation of nitro compounds to amines represents a significant advancement in this area. journaljpri.com While specific examples for the biocatalytic synthesis of 4-nitroisoindoline are not yet prevalent in the literature, the principles of biocatalytic nitro reduction are directly applicable.

Photocatalysis , which uses light to drive chemical reactions in the presence of a photosensitizer, has also gained traction as a green synthetic method. nih.gov Visible-light photocatalysis has been successfully employed for the reduction of nitroarenes to anilines. organic-chemistry.orgorgsyn.org These methods often utilize ruthenium or iridium-based photocatalysts in conjunction with a mild reducing agent. The photocatalytic reduction of nitroaromatic compounds can proceed with high efficiency and selectivity, offering a valuable alternative to traditional reduction methods. organic-chemistry.orgorgsyn.org The application of photocatalysis to the synthesis of complex nitrogen-containing heterocycles is an active area of research, and its extension to the synthesis of nitroisoindoline derivatives holds significant promise. nih.gov

| Synthetic Approach | Key Features | Potential Application to Nitroisoindoline Synthesis | Reference |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Selective reduction of the nitro group in a 4-nitroisoindoline precursor to an amino group. | rsc.orgjournaljpri.com |

| Photocatalysis | Use of light energy, mild conditions, access to unique reactivity. | Reduction of a nitro-substituted isoindoline precursor. | organic-chemistry.orgorgsyn.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Nitroisoindoline Hydrobromide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. bldpharm.com

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-nitroisoindoline (B146297) hydrobromide, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons.

The aromatic region would likely display a complex splitting pattern due to the nitro group's influence on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the other two aromatic protons. The presence of the hydrobromide salt would result in the amine proton (N-H) appearing as a broad signal, the chemical shift of which can be concentration and temperature-dependent. sigmaaldrich.com The two methylene groups (CH₂) of the isoindoline (B1297411) ring are diastereotopic and would be expected to appear as distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Nitroisoindoline Hydrobromide Predicted values based on analogous structures and general NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Multiplet (m) |

| Methylene CH₂ | 4.5 - 5.0 | Multiplet (m) |

In related isoindoline derivatives, such as N-substituted 1H-isoindole-1,3-diones, the aromatic protons are observed in the range of 7.8-8.0 ppm. mdpi.comkingdraw.com For a simple piperidine (B6355638) ring, an analogue for the saturated portion, methylene protons adjacent to the nitrogen typically appear around 2.8 ppm, but this would be shifted further downfield in the fused ring system of isoindoline. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The aromatic carbons would appear in the typical downfield region of 120-150 ppm. The carbon atom directly attached to the nitro group (C-NO₂) would be significantly deshielded. The quaternary carbons of the fused ring system would also be identifiable. The methylene carbons would resonate in the aliphatic region, typically between 45 and 55 ppm. In similar heterocyclic systems like indoline, the benzylic carbon (C3a/C7a) appears around 145-152 ppm, the other aromatic carbons between 110-130 ppm, and the methylene carbons at approximately 30 and 52 ppm. chemicalbook.com The presence of the electron-withdrawing nitro group in the 4-position would further influence these shifts. ambeed.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Nitroisoindoline Predicted values based on analogous structures and general NMR principles.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic CH | 120 - 140 |

| Aromatic Quaternary C | 135 - 155 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques would yield a molecular ion peak corresponding to the free base (4-nitroisoindoline).

The fragmentation of isoindoline derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. A common fragmentation pathway involves the loss of the nitro group (NO₂) or parts of it (e.g., NO). The isoindoline ring itself can undergo cleavage. Studies on related isoquinoline (B145761) alkaloids show characteristic fragmentation behaviors, often involving the loss of substituent groups and cleavages of the heterocyclic ring structure. chemicalbook.comchemicalbook.com The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of 4-Nitroisoindoline

| m/z Value | Possible Fragment Identity |

|---|---|

| 164 | [M]⁺ (Molecular ion of free base) |

| 147 | [M - NH₃]⁺ |

| 134 | [M - NO]⁺ |

| 118 | [M - NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. sctunisie.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be from the nitro group (NO₂), which typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The presence of the secondary amine salt (NH₂⁺) would be indicated by broad absorption in the 2400-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. chemicalbook.com For comparison, the IR spectrum of 4-nitroaniline (B120555) shows strong nitro group absorptions at approximately 1475 cm⁻¹ and 1310 cm⁻¹, and N-H stretching above 3200 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine Salt (NH₂⁺) | N-H Stretch | 2400 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1500 - 1570 (strong) |

UV-Visible Spectrophotometry in Kinetic Studies

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. It is a highly effective technique for quantitative analysis and for monitoring the progress of chemical reactions, making it ideal for kinetic studies. researchgate.net A reaction's kinetics can be followed by monitoring the change in absorbance of a reactant or product over time at a specific wavelength. nih.gov

For a compound like this compound, which contains a nitro-aromatic chromophore, UV-Vis spectroscopy can be used to study its stability, degradation, or participation in a chemical reaction. For instance, the kinetics of its hydrolysis in different pH solutions could be determined by tracking the disappearance of its characteristic absorption peak or the appearance of a product peak. nih.gov In studies of other compounds, such as the polymerization of indole, UV-Vis spectroscopy has been successfully used to determine the rate of reaction by monitoring the absorbance of the forming polymer. researchgate.net This approach allows for the calculation of key kinetic parameters, such as the rate constant and activation energy, providing insight into the reaction mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic and thus EPR-silent, its corresponding nitroxide radical analogue is a stable free radical that can be studied extensively by EPR. Isoindoline-based nitroxides are particularly valuable as spin labels and probes for in vitro and in vivo studies.

The EPR spectrum of an isoindoline nitroxide provides detailed information about the radical's environment. The spectrum's line shape is sensitive to the rotational motion of the nitroxide, which can be quantified by the rotational correlation time (tcorr). mdpi.com The interaction of the unpaired electron with the ¹⁴N nucleus (I=1) splits the EPR signal into a characteristic triplet (three lines). Further coupling to nearby protons can lead to additional superhyperfine splitting, which is a key feature of isoindoline nitroxides and contributes to their high sensitivity to oxygen concentration in EPR oximetry experiments. The hyperfine coupling constant of an isoindoline nitroxide is typically around 14.1 Gauss. By analyzing the EPR spectra, researchers can gain insights into molecular dynamics, local polarity, and the presence of other paramagnetic species like oxygen.

Dynamic Nuclear Polarization (DNP) NMR Spectroscopy Applications

Dynamic Nuclear Polarization (DNP) has emerged as a transformative technique in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, addressing its primary limitation of low sensitivity. nih.gov By transferring the high polarization of electron spins to surrounding nuclear spins via microwave irradiation at cryogenic temperatures, DNP can enhance NMR signal intensities by several orders of magnitude. rsc.orgresearchgate.net This enhancement is particularly valuable for the analysis of samples with low natural abundance of NMR-active nuclei, such as ¹³C and ¹⁵N, and for characterizing materials with low concentrations of the active species. nih.govrsc.org

For a compound like this compound, which would likely be a microcrystalline solid, DNP-enhanced solid-state NMR offers a powerful tool for its characterization. The process typically involves impregnating the powdered solid with a solution containing a stable biradical polarizing agent, such as AMUPol or TEKPol. youtube.comnottingham.ac.uk The solvent is chosen to be a non-solvent for the compound to ensure that the original solid form is preserved. nih.gov This methodology has been successfully applied to various organic microcrystalline solids, yielding significant signal enhancements. nih.gov

The application of DNP-NMR to this compound would facilitate the rapid acquisition of high-resolution one-dimensional and two-dimensional solid-state NMR spectra. For instance, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments, which would be time-prohibitive with conventional solid-state NMR, become feasible with DNP. These experiments would provide detailed information on the molecular structure, including the chemical environment of each carbon and nitrogen atom. The presence of the nitro group in this compound introduces a unique ¹⁵N NMR signature that could be selectively observed with high sensitivity using DNP, potentially allowing for the quantification of the drug in complex matrices, as has been demonstrated for other nitro-containing compounds. nih.gov

Furthermore, DNP-enhanced multidimensional correlation spectra, such as ¹H-¹³C or ¹H-¹⁵N HETCOR, can reveal through-space proximities between different parts of the molecule and between the molecule and any co-formers or excipients in a pharmaceutical formulation. This capability is invaluable for studying intermolecular interactions that dictate the solid-state properties of the material.

While specific DNP-NMR data for this compound is not yet available in the literature, the expected enhancements and the type of structural information that can be obtained can be inferred from studies on analogous systems. For example, DNP-enhanced solid-state NMR has been instrumental in characterizing various pharmaceutical formulations and organic materials. youtube.comresearchgate.net

Table 1: Potential DNP-NMR Experiments for the Characterization of this compound

| Experiment | Nuclei Observed | Information Obtained |

| ¹³C CP-MAS | ¹³C | Carbon skeleton, polymorphism, chemical shifts |

| ¹⁵N CP-MAS | ¹⁵N | Nitrogen environment (amine, nitro group) |

| ¹H-¹³C HETCOR | ¹H, ¹³C | C-H connectivities, through-space correlations |

| ¹H-¹⁵N HETCOR | ¹H, ¹⁵N | N-H connectivities, intermolecular interactions |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as the details of intermolecular interactions that govern the crystal packing. For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information.

Although a crystal structure for this compound is not publicly available, we can anticipate its key structural features by examining the crystal structures of analogous isoindoline derivatives. The core isoindoline ring system is a fused benzopyrrole structure. beilstein-journals.org In the solid state, isoindoline derivatives often exhibit planar or near-planar isoindole cores. nih.gov The presence of a substituent at the 4-position, in this case, a nitro group, will influence the electronic distribution and potentially the planarity of the aromatic ring.

The hydrobromide salt form will introduce a bromide anion into the crystal lattice. This anion will participate in hydrogen bonding with the protonated amine of the isoindoline ring (N-H⁺···Br⁻). This strong hydrogen bond is expected to be a primary determinant of the crystal packing. Furthermore, the nitro group, being a strong hydrogen bond acceptor, can participate in weaker C-H···O interactions with neighboring molecules, further stabilizing the crystal lattice.

Studies on related substituted isoindolinones and phthalimides have revealed various packing motifs, often involving hydrogen bonding and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov For instance, the crystal structure of 5-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione demonstrates how C-H···N and C-H···O hydrogen bonds contribute to the formation of a three-dimensional network. researchgate.net

Table 2: Expected Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-N, C-C, N-O |

| Key Bond Angles | Angles within the isoindoline ring |

| Hydrogen Bonding | N-H⁺···Br⁻, C-H···O |

| Crystal Packing | Description of molecular arrangement |

The combination of DNP-enhanced solid-state NMR and X-ray crystallography provides a powerful and comprehensive approach to the characterization of novel compounds like this compound. While DNP-NMR offers detailed insights into the structure and dynamics in the solid state, particularly for materials that are not amenable to single-crystal X-ray diffraction, crystallography provides the ultimate atomic-resolution picture of the crystalline form.

Computational Chemistry and Theoretical Investigations of 4 Nitroisoindoline Hydrobromide and Isoindoline Frameworks

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of isoindoline (B1297411) derivatives. It allows for the accurate prediction of electronic and structural features, offering a deeper understanding of their chemical behavior.

Prediction of Electronic Properties (e.g., LUMO Energy)

DFT calculations are frequently used to determine the electronic properties of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability and reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

In the context of isoindoline frameworks, the introduction of a nitro group, as in 4-nitroisoindoline (B146297) hydrobromide, is expected to significantly lower the LUMO energy. This is because the nitro group is a strong electron-withdrawing group, which increases the electrophilic character of the molecule. The LUMO energy is directly related to the electron affinity of a molecule; a lower LUMO energy indicates a greater ability to accept electrons. frontiersin.org

| Property | Description | Significance for 4-Nitroisoindoline Hydrobromide |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The nitro group lowers the LUMO energy, increasing its electrophilicity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for charge transfer interactions. |

Analysis of Chemical Hardness and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), can be calculated using HOMO and LUMO energies derived from DFT. ijcce.ac.ir Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net A lower chemical hardness implies greater reactivity. researchgate.net The electrophilicity index quantifies the ability of a species to accept electrons. nih.gov

For this compound, the presence of the electron-withdrawing nitro group is anticipated to decrease its chemical hardness and increase its electrophilicity index compared to the parent isoindoline. This heightened electrophilicity makes it more susceptible to nucleophilic attack. These indices are valuable for predicting the reactivity of different isoindoline derivatives in various chemical reactions. researchgate.net

| Descriptor | Formula | Interpretation | Relevance to this compound |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change in electron distribution. | Expected to be lower than unsubstituted isoindoline, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the electronic chemical potential) | Propensity of a species to accept electrons. | Expected to be high, signifying its strong electrophilic nature. |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a crucial tool for elucidating the intricate details of reaction mechanisms involving isoindoline frameworks. acs.org By mapping the potential energy surface, chemists can identify transition states, which are the fleeting, high-energy structures that connect reactants and products. mit.edu The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. arxiv.org

For reactions involving isoindoline derivatives, such as cycloadditions or nucleophilic substitutions, DFT calculations can model the geometry and energy of the transition states. acs.orgnih.gov This allows for a detailed understanding of the factors that control the reaction's feasibility and stereochemical outcome. nih.gov For example, modeling can reveal how the nitro group in this compound influences the transition state geometry and energy, thereby affecting its reactivity. Recent advancements in machine learning are also accelerating the process of predicting transition state structures. mit.edu

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure of a compound influence its chemical reactivity. nih.gov In the case of isoindoline derivatives, computational methods can systematically evaluate the impact of different substituents on the aromatic ring or the nitrogen atom.

For this compound, the nitro group's position and electron-withdrawing nature are key determinants of its reactivity. SRR studies can explore how changing the substituent or its position would alter the electronic properties and, consequently, the reaction outcomes. For instance, comparing the calculated properties of different nitro-substituted isoindoline isomers can provide insights into their relative reactivities. These studies are valuable in designing new isoindoline-based compounds with tailored reactivity for specific applications. ijrrjournal.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure, or conformation, of a molecule plays a significant role in its properties and interactions. Conformational analysis of this compound and related isoindoline frameworks can be performed using computational methods to identify the most stable conformations and the energy barriers between them.

Furthermore, these computational studies can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. In the solid state, these interactions dictate the crystal packing. For this compound, the presence of the nitro group and the bromide counter-ion can lead to specific intermolecular interactions that influence its physical properties. DFT calculations can be used to model and quantify these interactions, providing a deeper understanding of the supramolecular chemistry of these compounds. nih.gov

Applications of 4 Nitroisoindoline Hydrobromide and Its Derivatives in Chemical Science

Role as an Intermediate in Complex Organic Synthesis

4-Nitroisoindoline (B146297) hydrobromide serves as a crucial building block in the synthesis of more elaborate molecular architectures. The nitro-substituted aromatic ring and the isoindoline (B1297411) core provide multiple reaction sites for constructing complex heterocyclic systems. Its utility is particularly evident in the preparation of precursors for larger macrocycles and functionalized molecules.

For instance, the synthesis of substituted phthalonitriles, which are key precursors for phthalocyanines, often starts from nitro-substituted benzene (B151609) derivatives. nih.govumich.edu The nitro group can be chemically modified or replaced to introduce a variety of substituents onto the phthalocyanine (B1677752) periphery, thereby tuning its properties. umich.edu The conversion of a nitro-substituted isoindoline derivative into a phthalonitrile (B49051) or a diiminoisoindoline derivative is a common strategy in the multistep synthesis of unsymmetrically substituted phthalocyanines. nih.gov

Furthermore, derivatives like 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione are important intermediates in the synthesis of pharmacologically active compounds. This specific dione (B5365651) is a known impurity and synthetic precursor related to Pomalidomide, a derivative of Thalidomide. pharmaffiliates.comchemicalbook.com The synthesis of such complex molecules relies on the predictable reactivity of the 4-nitroisoindoline core.

Contributions to Medicinal Chemistry Research

Derivatives of 4-nitroisoindoline have emerged as significant compounds in medicinal chemistry, particularly in the development of anti-inflammatory and antitumor agents. The core structure is a key component of several molecules with potent biological activities.

One of the most notable examples is the class of immunomodulatory drugs related to Thalidomide. The compound 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, also known as 4-Nitrothalidomide, is a direct derivative and a precursor in the synthesis of Pomalidomide. chemicalbook.comlookchem.com Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and is used in cancer therapy. chemicalbook.com The 4-nitroisoindoline moiety is integral to the structure of these important therapeutic agents. Although described as an anti-inflammatory drug that inhibits cyclooxygenase enzymes, the primary research focus remains on its role as a synthetic precursor. biosynth.com

Additionally, the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs, which share a related heterocyclic core, has been explored for various medicinal applications. Studies have shown that certain THIQ derivatives possess significant antibacterial properties against pathogenic strains, including Campylobacter jejuni, Streptococcus mutans, and Bacillus subtilis. nih.gov Some of these compounds also exhibit inhibitory activity against DNA gyrase, a crucial bacterial enzyme. nih.gov This highlights the potential of the isoindoline framework as a scaffold for developing new anti-infective agents.

Table 1: Selected 4-Nitroisoindoline Derivatives in Medicinal Chemistry

| Compound Name | CAS Number | Molecular Formula | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 19171-18-7 | C₁₃H₉N₃O₆ | Precursor in the preparation of Pomalidomide, a potent TNF-α inhibitor. | chemicalbook.comnih.gov |

| Pomalidomide | 19171-18-7 (related precursor) | C₁₃H₁₁N₃O₄ | An immunomodulatory drug derived from Thalidomide used in cancer treatment. | pharmaffiliates.comchemicalbook.com |

**6.3. Development of Advanced Materials and Probes

The unique structure of 4-nitroisoindoline hydrobromide makes it a valuable precursor for advanced materials, including stable radicals for spectroscopic analysis and macrocyclic dyes with specialized properties.

Isoindoline nitroxides are a class of stable organic radicals that have gained prominence as spin labels for biophysical studies. researchgate.net The synthesis of these nitroxides often begins with functionalized isoindolines. The presence of a nitro group on the aromatic ring allows for subsequent chemical transformations to attach the desired functionality. Brominated isoindolines, which can be derived from precursors like 4-nitroisoindoline, serve as intermediates for creating functionalized nitroxides. researchgate.net These isoindoline-based nitroxides are noted for their narrow EPR linewidths, which makes them highly sensitive probes. researchgate.netnih.gov The stability of the nitroxide can be enhanced through steric shielding, for example, by using tetraethyl-substituted isoindolines, which show greater resistance to reduction compared to common pyrrolidine-based labels. nih.gov

Isoindoline nitroxides derived from precursors such as 4-nitroisoindoline are particularly useful as spin-labeling reagents for studying the structure and dynamics of biomolecules like DNA and RNA using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgdntb.gov.ua These spin labels can be covalently attached to specific sites within a nucleic acid. rsc.orgnih.gov

A key advantage of isoindoline nitroxides, especially tetraethyl-substituted derivatives, is their enhanced stability in reducing environments, such as within cells. rsc.orgnih.gov This bioresistance is crucial for in-cell EPR studies. rsc.orgdntb.gov.ua Researchers have successfully synthesized isoindoline-derived aromatic isothiocyanates that react efficiently with 2'-amino groups in RNA, forming a stable thiourea (B124793) linkage. rsc.org The rigidity of these labels provides precise distance information in pulsed EPR techniques like PELDOR (Pulsed Electron-Electron Double Resonance), which is used to measure nanometer-scale distances in biomolecules. rsc.orgnih.gov

Table 2: Comparison of Nitroxide Spin Labels

| Spin Label Type | Key Feature | Advantage in Biological Systems | Reference(s) |

|---|---|---|---|

| Pyrrolidine/Piperidine (B6355638) Nitroxides | Commonly used | Limited stability in reductive environments. | rsc.org |

| Isoindoline Nitroxides | Narrow EPR linewidths | High sensitivity as spin probes. | researchgate.netnih.gov |

| Tetraethyl Isoindoline Nitroxides | Sterically shielded | Significant stability against reduction, suitable for in-cell EPR. | nih.govrsc.orgnih.gov |

Phthalocyanines are large, aromatic macrocycles with extensive applications as dyes, pigments, and materials for electronics and photodynamic therapy. researchgate.netdergipark.org.tr The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitriles or diiminoisoindolines. nih.govresearchgate.netdergipark.org.tr

This compound is a strategic starting material for accessing these precursors. The nitro group in a related precursor, 4-nitrophthalonitrile, is widely used as a reactive site to introduce various substituents onto the phthalocyanine macrocycle. nih.gov This allows for the synthesis of asymmetrically substituted (A₃B type) or crosswise substituted (ABAB type) phthalocyanines. nih.gov The synthesis often involves reacting a diiminoisoindoline carrying specific substituents with another precursor. nih.gov The ability to create tailored phthalocyanine structures is essential for tuning their electronic, optical, and solubility properties for specific applications. umich.eduresearchgate.net

Catalysis Development and Ligand Design

The isoindoline framework and its more complex derivatives, phthalocyanines, play a role in the field of catalysis. Metal phthalocyanines (MPcs) are well-known catalysts for various chemical reactions. The synthesis of these MPcs often uses precursors like 1,3-diimino-isoindoline, which can be prepared from isoindoline derivatives. google.com A patented process describes the production of a copper-phthalocyanine precursor by reacting 1,3-diimino-isoindoline with a cupric salt. google.com The properties of the final metallophthalocyanine catalyst can be finely tuned by introducing different substituents onto the isoindoline precursors, a process facilitated by starting with functionalized materials like 4-nitroisoindoline. umich.edu The design of specific ligands derived from the isoindoline scaffold allows for the creation of catalysts with tailored activity and selectivity.

Future Research Directions and Challenges in 4 Nitroisoindoline Hydrobromide Chemistry

Exploration of Novel Asymmetric Synthetic Routes

The development of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. For 4-nitroisoindoline (B146297) hydrobromide, the creation of chiral centers with high enantioselectivity remains a key objective. Future research is poised to explore a variety of catalytic systems to achieve this.

Organocatalysis, utilizing chiral small molecules, has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, thioureas, and phase transfer catalysts have shown success in the synthesis of related chiral isoindolinones and could be adapted for 4-nitroisoindoline derivatives. tandfonline.com For instance, the enantioselective synthesis of pyrroloindolines has been achieved using chiral phosphate (B84403) anions to control the stereochemistry of reactions involving radical cations. nih.gov This approach, which suppresses the racemic background reaction even at low catalyst loadings, offers a promising strategy for the asymmetric synthesis of the 4-nitroisoindoline scaffold. nih.gov

Transition metal catalysis presents another fertile ground for exploration. Chiral complexes of rhodium, palladium, iridium, copper, and nickel are instrumental in constructing chiral heterocyclic frameworks. tandfonline.com The development of novel C2-symmetric N,N′-dioxide amide ligands, for example, has led to highly efficient chiral Lewis acid catalysts for asymmetric cycloaddition reactions, yielding products with excellent enantiomeric excess (ee). nih.govresearchgate.net These conformationally flexible ligands form octahedral complexes with metals, enabling a variety of enantioselective transformations that could be applied to nitroisoindoline synthesis. researchgate.net

Furthermore, the design of innovative chiral scaffolds continues to be a priority. Axially spirocyclic compounds, for instance, offer rigid and modular backbones for catalysts and ligands. researchgate.net The development of such scaffolds, synthesized from readily available starting materials, can lead to highly selective catalysts for a range of asymmetric reactions, including those that could produce chiral 4-nitroisoindoline derivatives with high enantiopurity. researchgate.net

| Catalyst Type | Potential Application in 4-Nitroisoindoline Synthesis | Representative Examples of Related Syntheses |

| Chiral Phosphoric Acids | Enantioselective protonation or activation of intermediates. | Asymmetric synthesis of isoindolinones. tandfonline.com |

| Chiral N,N'-Dioxide-Metal Complexes | Catalytic asymmetric [4+1] cycloadditions to form spiro-derivatives. | Synthesis of chiral pyrazoline-spirooxindoles with high ee. nih.govresearchgate.net |

| Chiral Spirocyclic Ligands | Asymmetric hydrogenation, allylic alkylation, hydroboration, and Michael additions. | Synthesis of C₂-symmetric, spirocyclic compounds (SPINDOLEs). researchgate.net |

| Rhodium(I) Complexes | Asymmetric arylation and intramolecular aminocarbonylation. | Synthesis of chiral 3-substituted isoindolinones. nih.gov |

Elucidation of Complex Reaction Mechanisms and Catalytic Cycles

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of 4-nitroisoindoline hydrobromide and its analogs, the elucidation of complex reaction pathways and catalytic cycles is an ongoing challenge.

Many synthetic routes toward isoindoline (B1297411) and isoindolinone cores involve transition metal-catalyzed C-H activation and annulation reactions. tandfonline.com For example, Rh(III)-catalyzed syntheses of spirocyclic isoindole N-oxides are proposed to proceed through a catalytic cycle involving an oxime-directed C-H activation of an aryl ring to form a rhodium metallacycle. tandfonline.com This is followed by the formation of a rhodium carbene complex, migratory insertion, and reductive elimination to yield the final product. tandfonline.com Kinetic isotope effect studies can be instrumental in identifying the turnover-limiting step in such cycles. tandfonline.com

Palladium-catalyzed reactions are also prevalent in the synthesis of isoindolinones. acgpubs.org The proposed mechanism for the synthesis of 3,3-disubstituted isoindolinones via tandem Heck/Suzuki coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of an enamide, and subsequent Suzuki coupling with a boronic acid. acgpubs.org

Computational studies, particularly Density Functional Theory (DFT), are becoming increasingly vital in mapping out these intricate catalytic cycles. tandfonline.com DFT calculations can help to identify transition states, calculate activation energies, and rationalize the observed stereoselectivity, providing insights that are often difficult to obtain through experimental means alone. tandfonline.com

Isotopic labeling studies are another powerful tool for mechanistic elucidation. For example, the use of 15N-labeled reagents can help to trace the origin of nitrogen atoms in the final product, distinguishing between different possible reaction pathways. acs.org

Design and Synthesis of New Functionalized Nitroisoindoline Derivatives

The functionalization of the 4-nitroisoindoline core is key to modulating its chemical and biological properties. The design and synthesis of novel derivatives with diverse substitution patterns is a major focus of future research. The presence of the nitro group offers a versatile handle for further chemical transformations, while other positions on the aromatic ring and the isoindoline nitrogen can also be modified.

The synthesis of functionalized isoindolinones has been achieved through various methods, including the addition of in situ generated organoalanes to N-acyliminium ions. nih.gov This approach allows for the introduction of alkenyl moieties at the 3-position and is tolerant of various functional groups such as silyl (B83357) ethers, carbamates, and sulfonamides. nih.gov Subsequent transformations like ring-closing metathesis can then be used to construct more complex tricyclic products. nih.gov

The development of one-pot, multi-component reactions (MCRs) provides an efficient strategy for generating molecular diversity. For instance, the three-component reaction of azaarenes, acetylenedicarboxylates, and 3-methyleneoxindoles can produce complex spiro[indoline-3,1′-quinolizine] derivatives with high diastereoselectivity. nih.gov Similar MCR strategies could be envisioned for the construction of novel functionalized 4-nitroisoindoline derivatives.

Furthermore, the nitro group itself can be a precursor for other functionalities. For example, reduction of the nitro group to an amine would open up a vast array of possible derivatization reactions, including acylation, alkylation, and the formation of sulfonamides. The design of nitric oxide (NO)-releasing derivatives by incorporating nitrate (B79036) ester groups onto related aromatic aldehydes has been explored as a strategy to enhance biological activity, a concept that could be applied to the 4-nitroisoindoline scaffold. mdpi.com

| Functionalization Strategy | Potential Outcome | Reference for Analogous Reaction |

| Addition of Organoalanes to N-Acyliminium Ions | Introduction of alkenyl groups at the 3-position. | nih.gov |

| Multi-Component Reactions (MCRs) | Rapid construction of complex, polycyclic derivatives. | nih.gov |

| Modification of the Nitro Group | Conversion to an amino group for further derivatization. | General chemical knowledge. |

| Incorporation of Bioactive Moieties | Creation of hybrid molecules with enhanced properties. | mdpi.com |

Advanced Spectroscopic Methodologies for In Situ Characterization

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters. For the synthesis of this compound, advanced in situ spectroscopic techniques are essential for unraveling complex reaction pathways and for process optimization. chromatographytoday.com

Operando spectroscopy, which involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic performance under actual reaction conditions, is a particularly powerful approach. wikipedia.orgnumberanalytics.com Techniques such as Raman, Fourier-transform infrared (FT-IR), and UV-visible spectroscopy can be integrated into reaction setups to monitor changes in reactant, intermediate, and product concentrations in real time. chromatographytoday.comnih.gov For example, by identifying a unique and intense Raman band for the product, the progress of a reaction can be continuously monitored. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for mechanistic studies. ed.ac.uk In situ NMR allows for the non-destructive, quantitative analysis of reaction mixtures, providing detailed structural information about all species present. ed.ac.uk Flow NMR is particularly well-suited for monitoring reactions under real process conditions, enabling measurements from time zero. bruker.com Time-course NMR studies have been used to analyze the stability of related isoindole derivatives. researchgate.net

Mass spectrometry (MS) techniques are also being adapted for real-time reaction monitoring. shimadzu.com Low-temperature plasma (LTP) probes can be used for the in situ desorption and ionization of analytes directly from the reaction mixture, allowing for rapid analysis by mass spectrometry without sample pretreatment. rsc.org

The combination of these in situ techniques can provide a comprehensive picture of the reaction dynamics, facilitating the optimization of reaction conditions to improve yield, selectivity, and safety. bruker.com

Computational Approaches for Predictive Design and Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, offering predictive power and deep mechanistic insights. For this compound, computational approaches are crucial for designing new derivatives with desired properties and for understanding their underlying chemical behavior.

DFT calculations can be employed to investigate the molecular and electronic properties of isoindoline derivatives. nih.gov This includes determining optimized geometries, calculating HOMO-LUMO energy gaps, and predicting spectroscopic data such as IR and NMR spectra, which can then be compared with experimental results for validation. tandfonline.comnih.gov Such studies can elucidate the reactivity and stability of synthesized compounds. nih.gov

In the context of reaction mechanisms, DFT is used to map potential energy surfaces, identify transition states, and calculate activation barriers. tandfonline.com For instance, in a study on the synthesis of 5,6-diaroylisoindoline-1,3-dione, DFT calculations indicated that the energy barrier for C-C bond formation was the rate-determining step. tandfonline.comresearchgate.net These computational insights are vital for understanding and improving catalytic cycles.

Molecular docking and dynamic simulation studies are powerful computational tools for predicting the interaction of molecules with biological targets. nih.govsemanticscholar.org For new 4-nitroisoindoline derivatives designed as potential therapeutic agents, these methods can predict binding affinities and modes of interaction with specific enzymes or receptors, guiding the design of more potent and selective compounds. nih.gov

The synergy between computational prediction and experimental synthesis creates a powerful feedback loop. Computational models can guide synthetic efforts toward the most promising candidates, while experimental results provide the necessary data to refine and validate the computational models, accelerating the discovery and development of new functional molecules based on the 4-nitroisoindoline scaffold. acs.orgmdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-Nitroisoindoline hydrobromide, and how can purity be validated?

Answer:

- Synthesis Protocol : A common approach involves nitro-functionalization of isoindoline followed by hydrobromide salt formation. For example, bromination of isoindoline derivatives (e.g., using HBr under controlled conditions) can yield the hydrobromide salt. Reaction optimization (e.g., stoichiometry, solvent selection) is critical to minimize byproducts .

- Purity Validation : Use High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry for molecular confirmation. Cross-validate with nuclear magnetic resonance (NMR) to assess structural integrity .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Answer:

- Safety Protocols : Refer to GHS classifications for nitro compounds: wear PPE (gloves, lab coats, goggles), use fume hoods, and avoid inhalation/contact. Emergency procedures should align with OSHA HCS guidelines (e.g., H302, H315 hazard codes) .

- Stability : Store at 2–8°C in airtight, light-resistant containers. Conduct stability tests via thermogravimetric analysis (TGA) and variable-temperature infrared spectroscopy (VT-IR) to assess degradation thresholds (e.g., thermal stability up to 523 K in related hydrobromide salts) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹, C-H out-of-plane wagging at ~800 cm⁻¹) .

- NMR : Use - and -NMR to confirm proton environments and aromaticity. Compare shifts with computational predictions (e.g., DFT) for validation .

- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding patterns, critical for understanding salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity?

Answer:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity vs. NMR integration). For kinetic discrepancies, employ isothermal titration calorimetry (ITC) to monitor reaction energetics .

- Collaborative Analysis : Engage domain experts or user groups to interpret raw data, identify methodological biases, and suggest alternative hypotheses (e.g., solvent polarity effects on reaction pathways) .

Q. What computational strategies are recommended for modeling this compound’s interactions in drug design?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to predict interactions with NMDA receptors or other targets .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to explore binding affinities. Validate with experimental IC50 values from bioassays .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify protonation sites and hydrogen-bonding networks in the hydrobromide salt .

Q. How can researchers optimize experimental design for studying this compound’s pharmacokinetics?

Answer:

- In Vivo/In Vitro Correlation (IVIVC) : Use rodent models to assess absorption/metabolism, paired with LC-MS/MS for plasma concentration profiling. Apply nonlinear mixed-effects modeling (NONMEM) for population pharmacokinetics .

- Ethical Compliance : Adhere to IND guidelines for preclinical studies, including toxicity profiling (e.g., LD50 in mice) and Institutional Animal Care and Use Committee (IACUC) protocols .

Q. What are best practices for managing and sharing research data on this compound?

Answer:

- FAIR Principles : Use platforms like Chemotion ELN for structured data entry. Deposit datasets in RADAR4Chem or nmrXiv with standardized metadata (e.g., CAS RN, synthesis conditions) .

- Peer Review : Share raw spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.